molecular formula C11H11NO4 B8335618 n-Propyl-5-hydroxybenzoxazole-2-carboxylate

n-Propyl-5-hydroxybenzoxazole-2-carboxylate

Cat. No. B8335618
M. Wt: 221.21 g/mol
InChI Key: AZPANDGVCCSXEJ-UHFFFAOYSA-N
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Patent
US05041453

Procedure details

12.72 g (49.2 mmoles) of 2-carboxy-5-hydroxybenzoxazole is dissolved in 200 ml of n-propanol and 1 drop of concentrated sulfuric acid is added. The mixture is refluxed for 30 hours, concentrated. The resulting solid is suspended in water, neutralized with sodium bicarbonate and filtered, washing the solid with water, then drying. This gives n-propyl-5-hydroxybenzoxazole-2carboxylate which is purified by recrystallization from n-propanol/acetone or by HPLC.
Quantity
12.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:7]=2[N:8]=1)([OH:3])=[O:2].[CH2:14](O)[CH2:15][CH3:16]>S(=O)(=O)(O)O>[CH2:14]([O:2][C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:7]=2[N:8]=1)=[O:3])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
12.72 g
Type
reactant
Smiles
C(=O)(O)C=1OC2=C(N1)C=C(C=C2)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 30 hours
Duration
30 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the solid with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
This gives n-propyl-5-hydroxybenzoxazole-2carboxylate which is purified by recrystallization from n-propanol/acetone or by HPLC

Outcomes

Product
Name
Type
Smiles
C(CC)OC(=O)C=1OC2=C(N1)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.